Ellanovalabs B7-6098
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Overview
Description
1-(Difluoromethyl)-1H-indazol-6-amine is a compound of significant interest in the field of organic chemistry It features a difluoromethyl group attached to an indazole ring, which is known for its stability and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-1H-indazol-6-amine typically involves the introduction of the difluoromethyl group to the indazole ring. One common method is the difluoromethylation of 1H-indazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or nickel, which facilitate the formation of the C–CF2H bond .
Industrial Production Methods
Industrial production of 1-(difluoromethyl)-1H-indazol-6-amine may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the final product. The use of non-ozone depleting difluorocarbene reagents is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted indazole derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various difluoromethyl-substituted indazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-(Difluoromethyl)-1H-indazol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is structurally similar and is used in the agrochemical industry.
Difluoromethylornithine: Known for its antiviral properties, this compound targets the polyamine biosynthetic pathway.
Uniqueness
1-(Difluoromethyl)-1H-indazol-6-amine stands out due to its unique combination of the indazole ring and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7F2N3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
1-(difluoromethyl)indazol-6-amine |
InChI |
InChI=1S/C8H7F2N3/c9-8(10)13-7-3-6(11)2-1-5(7)4-12-13/h1-4,8H,11H2 |
InChI Key |
JODKVOVROQKOSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)C(F)F |
Origin of Product |
United States |
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